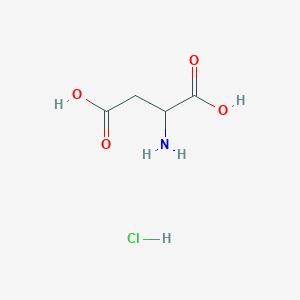

(S)-2-Aminosuccinic acid hydrochloride

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-aminobutanedioic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7NO4.ClH/c5-2(4(8)9)1-3(6)7;/h2H,1,5H2,(H,6,7)(H,8,9);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWHMPBALQYTJFJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)N)C(=O)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8ClNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80432507 | |

| Record name | Aspartic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80432507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.56 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40149-75-5, 17585-59-0 | |

| Record name | Aspartic acid, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40149-75-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Aspartic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80432507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of (S)-2-Aminosuccinic Acid Hydrochloride

Introduction

(S)-2-Aminosuccinic acid, more commonly known as L-Aspartic acid, is a proteinogenic α-amino acid that plays a central role in biosynthesis and metabolic pathways, including the urea and citric acid cycles.[1][2] Its hydrochloride salt, (S)-2-Aminosuccinic acid hydrochloride, is a highly water-soluble, crystalline solid frequently utilized in pharmaceutical formulations, cell culture media, and as a starting material in chemical synthesis.[1][3] The presence of the hydrochloride moiety ensures the protonation of the α-amino group, significantly influencing the compound's solubility, stability, and handling characteristics compared to its zwitterionic parent form.

This guide provides a comprehensive overview of the core physicochemical properties of (S)-2-Aminosuccinic acid hydrochloride. We will delve into its structural and spectroscopic profile, acid-base characteristics, and solubility, supported by detailed, field-proven experimental protocols for their determination. This document is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of this important biochemical.

Core Physicochemical Properties

The fundamental properties of (S)-2-Aminosuccinic acid hydrochloride are summarized below. It is crucial to distinguish these from the properties of the free L-Aspartic acid, although they are intrinsically related.

| Property | Value | Source(s) |

| Systematic Name | (2S)-2-aminobutanedioic acid hydrochloride | [4] |

| Synonyms | L-Aspartic acid hydrochloride | [5] |

| CAS Number | 3792-50-5 (mono-hydrochloride) | [4] |

| Molecular Formula | C₄H₈ClNO₄ (or C₄H₇NO₄ · HCl) | [5] |

| Molecular Weight | 169.56 g/mol | [5] |

| Appearance | White to off-white crystalline powder | [1][6][7] |

| Melting Point | Decomposes above 270 °C (similar to parent) | [1][2] |

| Solubility | Freely soluble in water, dilute acids, and alkali solutions; Insoluble in ethanol and ether. | [1][2][3] |

| Specific Optical Rotation, [α]²⁰/D | +24.0° to +26.0° (c=8 in 6N HCl) | [1][8] |

Structural Elucidation and Spectroscopic Profile

Confirmation of the chemical structure and identity of (S)-2-Aminosuccinic acid hydrochloride relies on a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a primary tool for confirming the proton environment of the molecule. In an acidic aqueous solvent like D₂O with DCl, the α-amino group is fully protonated (-NH₃⁺) and the carboxylic acid groups are largely protonated (-COOH).

-

Expected ¹H NMR Shifts (in D₂O):

-

α-CH (methine): A triplet or doublet of doublets around ~4.0 ppm . This proton is coupled to the two diastereotopic protons of the β-CH₂ group.

-

β-CH₂ (methylene): Two distinct signals appearing as a multiplet (typically two doublets of doublets) between ~2.8-3.1 ppm . These protons are diastereotopic due to the adjacent chiral center and exhibit geminal coupling to each other and vicinal coupling to the α-CH proton.

-

-

¹³C NMR Shifts: The carbon spectrum will show four distinct signals corresponding to the two carboxyl carbons (~172-175 ppm), the α-carbon (~51 ppm), and the β-carbon (~35 ppm).

The causality for observing diastereotopic protons at the β-position is the chirality of the α-carbon. This creates a magnetically inequivalent environment for the two methylene protons, leading to separate signals and complex splitting patterns, which is a definitive structural signature.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides critical information about the functional groups present. The spectrum of the hydrochloride salt differs significantly from the zwitterionic form.

-

Key Vibrational Bands (Expected):

-

O-H Stretch (Carboxylic Acid): A very broad band from ~2500-3300 cm⁻¹ , characteristic of the hydrogen-bonded O-H in the -COOH groups.

-

N-H Stretch (Ammonium): A broad band centered around ~3000-3200 cm⁻¹ , often overlapping with the O-H stretch, corresponding to the -NH₃⁺ group.

-

C=O Stretch (Carboxylic Acid): A strong, sharp absorption band around 1700-1740 cm⁻¹ . This is a key differentiator from the zwitterion, which shows two carboxylate stretches (~1640 cm⁻¹ and ~1410 cm⁻¹).[9]

-

N-H Bend (Ammonium): An absorption band around 1500-1600 cm⁻¹ .

-

The presence of a strong C=O stretch near 1720 cm⁻¹ is a self-validating feature for the hydrochloride salt, as it confirms the protonation of the carboxyl groups, which would be deprotonated (COO⁻) in the neutral zwitterion.

Mass Spectrometry (MS)

Under typical electron ionization (EI) or electrospray ionization (ESI) conditions, the hydrochloride salt will fragment. The most informative data point is the mass of the protonated parent molecule.

-

Expected Mass: In positive ion mode ESI-MS, the expected ion would be [M+H]⁺ at m/z = 134.0 , corresponding to the free L-Aspartic acid molecule.[10] The chloride ion (m/z 35 and 37) may be observed in negative ion mode.

-

Fragmentation Pattern: Common fragmentation involves the loss of water (-18 Da) and formic acid (-46 Da) from the parent ion. A characteristic fragment corresponds to the loss of the side chain, resulting in an ion at m/z = 88.[10]

Acidity, pKa, and Solubility

(S)-2-Aminosuccinic acid is a polyprotic acid. In its fully protonated hydrochloride form, it has three acidic protons that dissociate sequentially as the pH increases.

-

pKa₁ (~1.9-2.0): Corresponds to the α-carboxylic acid.[2][4]

-

pKa₂ (~3.9): Corresponds to the side-chain (β) carboxylic acid.[2][4][7]

-

pKa₃ (~9.8-9.9): Corresponds to the α-ammonium group (-NH₃⁺).[4]

The high solubility in water is attributed to the ionic nature of the hydrochloride salt. At low pH, the molecule carries a net positive charge, readily interacting with polar water molecules.

Experimental Protocol: Determination of pKa by Potentiometric Titration

This protocol provides a robust method for empirically verifying the pKa values of the two carboxylic acid groups.

Principle: The compound is dissolved in water, creating an acidic solution. It is then titrated with a standardized strong base (e.g., NaOH). The pH is monitored throughout the titration, and the equivalence points (where moles of added base equal moles of acidic protons) and half-equivalence points (where pH = pKa) are determined from the resulting titration curve.

Step-by-Step Methodology:

-

Preparation:

-

Accurately weigh approximately 170 mg of (S)-2-Aminosuccinic acid hydrochloride and dissolve it in 50 mL of deionized, CO₂-free water in a 100 mL beaker.

-

Standardize a ~0.1 M NaOH solution against a primary standard like potassium hydrogen phthalate (KHP).[11]

-

Calibrate a pH meter using standard buffers at pH 4.0 and 7.0.

-

-

Titration:

-

Place the beaker on a magnetic stir plate and add a small stir bar.

-

Immerse the calibrated pH electrode and a temperature probe into the solution.

-

Fill a 25 mL burette with the standardized 0.1 M NaOH solution.

-

Record the initial pH of the amino acid solution.

-

Add the NaOH titrant in small increments (e.g., 0.2 mL). After each addition, allow the pH reading to stabilize and record both the volume of NaOH added and the corresponding pH.

-

Continue the titration until the pH reaches approximately 11, ensuring smaller increments are used near the expected equivalence points to capture the steep inflections.[12]

-

-

Data Analysis:

-

Plot pH (y-axis) versus the volume of NaOH added (x-axis) to generate the titration curve.

-

Identify the two equivalence points (V_eq1 and V_eq2) from the points of maximum slope. This is most accurately done by plotting the first derivative (ΔpH/ΔV vs. V).

-

The pKa values are determined at the half-equivalence points:

-

pKa₁ = pH at V = V_eq1 / 2

-

pKa₂ = pH at V = (V_eq1 + V_eq2) / 2

-

-

Caption: Workflow for pKa determination by potentiometric titration.

Purity Assessment and Quantification

High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity and quantifying (S)-2-Aminosuccinic acid hydrochloride. Due to the lack of a strong chromophore in the molecule, direct UV detection is challenging and offers poor sensitivity. Therefore, pre-column derivatization is the chosen methodology.

Experimental Protocol: HPLC with Pre-column OPA Derivatization

Principle: The primary amine of aspartic acid reacts with o-phthalaldehyde (OPA) in the presence of a thiol (e.g., 2-mercaptoethanol or ethanethiol) at alkaline pH to form a highly fluorescent isoindole derivative.[13] This derivative can be separated by reversed-phase HPLC and detected with high sensitivity using a fluorescence detector.

Step-by-Step Methodology:

-

Reagent Preparation:

-

Mobile Phase A: Prepare a buffer solution (e.g., 25 mM sodium phosphate), adjust pH to 7.2, and filter.

-

Mobile Phase B: Acetonitrile or Methanol (HPLC grade).

-

Borate Buffer (0.4 M, pH 9.9): Dissolve boric acid in water, and adjust pH to 9.9 with concentrated NaOH.[14][15]

-

OPA Reagent: Dissolve 10 mg of OPA in 1 mL of methanol. Add 50 µL of 2-mercaptoethanol and 9 mL of the 0.4 M Borate Buffer. This reagent should be prepared fresh.[13]

-

-

Standard and Sample Preparation:

-

Prepare a stock solution of (S)-2-Aminosuccinic acid hydrochloride (e.g., 1 mg/mL) in 0.1 M HCl.

-

Create a series of calibration standards by diluting the stock solution.

-

Prepare the unknown sample at a concentration within the calibration range.

-

-

Automated Derivatization & HPLC Analysis: (An autosampler is programmed for this for precision)[16]

-

The autosampler mixes a small volume of the sample/standard (e.g., 5 µL) with the OPA reagent (e.g., 20 µL).

-

Allow the reaction to proceed for a short, fixed time (e.g., 1 minute).

-

Inject a specific volume (e.g., 10 µL) of the mixture onto the HPLC system.

-

HPLC Conditions:

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm).[13]

-

Flow Rate: 1.0 mL/min.

-

Gradient: A typical gradient would start with a low percentage of Mobile Phase B (e.g., 10%) and ramp up to a higher percentage (e.g., 50%) over 15-20 minutes to elute the derivatized amino acid.

-

Detector: Fluorescence detector set to Excitation = 340 nm and Emission = 450 nm.[13][14]

-

-

-

Data Analysis:

-

Integrate the peak area of the derivatized aspartic acid in each chromatogram.

-

Construct a calibration curve by plotting peak area versus concentration for the standards.

-

Determine the concentration of the unknown sample from the calibration curve.

-

Caption: Workflow for HPLC analysis with OPA derivatization.

Molecular Speciation vs. pH

The charge state of (S)-2-Aminosuccinic acid is entirely dependent on the pH of the solution, which dictates its behavior in formulations and biological systems.

Caption: Predominant ionic species of Aspartic Acid at different pH ranges.

Stability and Storage

(S)-2-Aminosuccinic acid hydrochloride is a stable compound under standard laboratory conditions.

-

Storage: It should be stored in a well-sealed container in a cool, dry place, away from strong oxidizing agents.[1][2] Storage at room temperature is generally acceptable.

-

Stability in Solution: Aqueous solutions are relatively stable. However, long-term storage, especially at non-optimal pH or elevated temperatures, can lead to degradation or potential racemization. For long-term storage of solutions, refrigeration (2-8°C) or freezing (-20°C or -80°C) is recommended.[17][18]

References

-

Yeast Metabolome Database. (n.d.). L-Aspartic acid (YMDB00896). Retrieved from [Link]

-

PubMed. (2018). Optimization of a Precolumn OPA Derivatization HPLC Assay for Monitoring of l-Asparagine Depletion in Serum during l-Asparaginase Therapy. Retrieved from [Link]

-

PubChem. (n.d.). L-Aspartic Acid | C4H7NO4 | CID 5960. Retrieved from [Link]

-

FooDB. (2010, April 8). Showing Compound L-Aspartic acid (FDB012567). Retrieved from [Link]

-

SciSpace. (2018, June 6). Optimization of a Precolumn OPA Derivatization HPLC Assay for Monitoring of L-Asparagine Depletion in Serum. Retrieved from [Link]

-

Autech Industry Co.,Limited. (n.d.). L-Aspartic acid|CAS 56-84-8. Retrieved from [Link]

-

BMRB. (n.d.). bmse000875 L-Aspartic Acid. Retrieved from [Link]

-

Oxford Academic. (2018, October 15). Optimization of a Precolumn OPA Derivatization HPLC Assay for Monitoring of l-Asparagine Depletion in Serum during l-Asparaginase Therapy. Retrieved from [Link]

-

Ataman Kimya. (n.d.). L-ASPARTIC ACID. Retrieved from [Link]

-

ResearchGate. (2025, August 9). IR and Raman spectra of L-aspartic acid and isotopic derivatives. Retrieved from [Link]

-

ResearchGate. (2019, June 17). Experimental and theoretical study of Aspartic acid. Retrieved from [Link]

-

NIST WebBook. (n.d.). L-Aspartic acid, 3TMS derivative. Retrieved from [Link]

-

SpectraBase. (n.d.). L-Aspartic acid - Optional[1H NMR] - Spectrum. Retrieved from [Link]

-

Loba Chemie. (n.d.). L-ASPARTIC ACID FOR BIOCHEMISTRY. Retrieved from [Link]

-

PubMed. (2004, May 15). Differential electrolytic potentiometric determination of some amino acids in dosage forms. Retrieved from [Link]

-

Der Pharma Chemica. (n.d.). On the spectroscopic analyses of aspartic acid. Retrieved from [Link]

-

Axion Labs. (n.d.). Automated Pre-Column Derivatization of Amino Acids by HPLC. Retrieved from [Link]

-

ResearchGate. (n.d.). Product ion spectra and fragmentation patterns of (A) L-aspartic acid.... Retrieved from [Link]

-

ResearchGate. (n.d.). b-17 amino acid analysis – hplc (pre column derivatization – opa). Retrieved from [Link]

-

UNT Digital Library. (n.d.). Hydrogen-Ion Titrations of Amino Acids and Proteins in Solutions Containing Concentrated Electrolyte. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Titrimetric Determinations of Some Amino Acids. Retrieved from [Link]

-

MilliporeSigma. (n.d.). L -Aspartic acid = 99.0 NT 323194-76-9. Retrieved from [Link]

-

University of Missouri-St. Louis. (n.d.). POTENTIOMETRIC TITRATION OF AN ACID MIXTURE. Retrieved from [Link]

-

ResearchGate. (n.d.). Selected 1 H NMR spectra of 1 mM L-aspartate a) before and b)–e) 10–80.... Retrieved from [Link]

-

Cheméo. (n.d.). Aspartic acid (CAS 56-84-8) - Chemical & Physical Properties. Retrieved from [Link]

Sources

- 1. guidechem.com [guidechem.com]

- 2. L-Aspartic acid | 56-84-8 [chemicalbook.com]

- 3. L-Aspartic acid|CAS 56-84-8 [lookforchem.com]

- 4. L-Aspartic Acid | C4H7NO4 | CID 5960 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. L-天冬氨酸 盐酸盐 溶液 100 mM amino acid in 0.1 M HCl, analytical standard | Sigma-Aldrich [sigmaaldrich.com]

- 6. CAS 1791-13-5: L-aspartic acid di-T-butyl ester hydrochlor… [cymitquimica.com]

- 7. usbio.net [usbio.net]

- 8. L-Aspartic Acid | 56-84-8 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]

- 9. derpharmachemica.com [derpharmachemica.com]

- 10. researchgate.net [researchgate.net]

- 11. digital.library.unt.edu [digital.library.unt.edu]

- 12. chem.fsu.edu [chem.fsu.edu]

- 13. researchgate.net [researchgate.net]

- 14. Optimization of a Precolumn OPA Derivatization HPLC Assay for Monitoring of l-Asparagine Depletion in Serum during l-Asparaginase Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. scispace.com [scispace.com]

- 16. axionlabs.com [axionlabs.com]

- 17. medchemexpress.com [medchemexpress.com]

- 18. medchemexpress.com [medchemexpress.com]

L-Aspartic acid hydrochloride structural formula and molecular weight

This guide serves as a comprehensive technical monograph on L-Aspartic Acid Hydrochloride, designed for researchers and drug development professionals. It synthesizes structural analysis, physicochemical properties, and experimental protocols, distinguishing the hydrochloride salt from its zwitterionic precursor.

Structural Characterization, Physicochemical Properties, and Analytical Protocols

Executive Summary

L-Aspartic acid hydrochloride (L-Asp[1]·HCl) is the cationic, acidified salt form of the proteinogenic amino acid L-aspartic acid. Unlike its zwitterionic parent compound, which exhibits poor water solubility due to a rigid crystal lattice, the hydrochloride salt offers significantly enhanced solubility and distinct solid-state properties. This guide delineates the structural parameters, synthesis pathways, and analytical standards required for its utilization in peptide synthesis, pharmaceutical formulation, and crystal engineering.

Chemical Identity & Structural Analysis[1][2][3]

Nomenclature and Identification

-

IUPAC Name: (2S)-2-aminobutanedioic acid hydrochloride

-

CAS Registry Number: 17585-59-0 (General), 3792-50-5 (Monohydrochloride)

-

Chemical Formula:

(Anhydrous) -

SMILES: Cl.N=O)C(O)=O

Molecular Weight Calculations

Precise molecular weight is critical for stoichiometry in peptide coupling and buffer preparation.

| Component | Formula | Molecular Weight ( g/mol ) | Contribution |

| L-Aspartic Acid | 133.10 | Parent Zwitterion | |

| Hydrogen Chloride | 36.46 | Counterion | |

| L-Asp[2][3][4][5][6]·HCl (Anhydrous) | 169.56 | Target Salt | |

| Water (if Monohydrate) | H₂O | 18.02 | Hydrate Fraction |

| L-Asp·HCl·H₂O | 187.58 | Common Hydrate |

Stereochemistry and Protonation State

In the hydrochloride salt form, the amino acid exists in a fully protonated cationic state (

-

-Amino Group: Protonated as

-

-Carboxyl Group: Protonated as

-

-Carboxyl Group: Protonated as

-

Counterion: Chloride (

) stabilizes the lattice through electrostatic interactions and hydrogen bonding.

Physicochemical Properties[2][3][4][7][8][9][10][11][12]

Solubility Profile: Salt vs. Free Acid

The primary utility of the hydrochloride salt lies in its solubility profile. The free acid crystallizes in a rigid zwitterionic lattice with strong intermolecular electrostatic networks, limiting solubility. The disruption of this lattice by the chloride ion and the protonation of the carboxylate group drastically alters solvation thermodynamics.

| Property | L-Aspartic Acid (Free Acid) | L-Aspartic Acid Hydrochloride |

| State | Zwitterion ( | Cation ( |

| Water Solubility (25°C) | ~4.5 g/L (Sparingly Soluble) | > 400 g/L (Highly Soluble) |

| Crystal System | Monoclinic ( | Orthorhombic ( |

| pH of 1% Solution | ~2.8 (Isoelectric region) | ~1.0 - 1.5 (Strongly Acidic) |

Polymorphism

Recent crystallographic studies (Benali-Cherif et al., Acta Crystallogr, 2014) have identified two polymorphs of L-Aspartic acid hydrochloride:

-

Triclinic Form: Characterized by a 3D hydrogen-bonding network.[1][2]

-

Orthorhombic Form: Characterized by a 2D layer-like structure. Implication: The orthorhombic form exhibits more efficient charge transfer interactions, potentially influencing stability during tableting or lyophilization.

pH-Dependent Speciation Logic

The formation of the hydrochloride salt is a direct function of pH relative to the pKa values of aspartic acid (

Figure 1: Speciation diagram illustrating the reversible transition between the soluble hydrochloride salt (Cationic) and the insoluble free acid (Zwitterionic).

Experimental Protocol: Synthesis & Purification

Objective: Preparation of high-purity L-Aspartic Acid Hydrochloride from L-Aspartic Acid.

Materials

-

L-Aspartic Acid (Reagent Grade, >98%)

-

Hydrochloric Acid (6 M and 12 M)

-

Ethanol (Absolute, chilled)

Methodology

-

Dissolution:

-

Suspend 13.31 g (0.1 mol) of L-Aspartic acid in 20 mL of distilled water.

-

Slowly add 20 mL of 6 M HCl while stirring. The suspension will clear as the zwitterion converts to the cationic hydrochloride salt.

-

Note: If dissolution is incomplete, warm gently to 40°C, but avoid boiling to prevent peptide bond formation (dimerization).

-

-

Concentration:

-

Concentrate the solution under reduced pressure (Rotary Evaporator) at 45°C until a viscous syrup or white solid begins to form.

-

-

Crystallization:

-

Redissolve the residue in a minimum volume of concentrated HCl (12 M) to ensure full protonation.

-

Cool the solution to 4°C overnight.

-

If crystallization is slow, induce by adding cold ethanol dropwise until turbidity persists, then refrigerate.

-

-

Filtration & Washing:

-

Filter the white crystals using a sintered glass funnel.

-

Wash the cake twice with cold diethyl ether to remove excess HCl and water.

-

Caution: Do not wash with water, as this may revert the salt to the free acid zwitterion (precipitate).

-

-

Drying:

-

Dry in a vacuum desiccator over

or NaOH pellets to remove trace HCl fumes.

-

Analytical Characterization

Infrared Spectroscopy (FTIR)

The formation of the hydrochloride salt is confirmed by specific shifts in the carbonyl region.

-

Free Acid: Shows asymmetric carboxylate stretching (

) around 1600-1560 cm⁻¹. -

HCl Salt: The carboxylate band disappears. Instead, a strong carbonyl stretch (

) for the protonated carboxylic acid groups appears around 1750-1700 cm⁻¹. The broad

HPLC Method for Purity

-

Column: C18 Reverse Phase (e.g., 250 x 4.6 mm, 5 µm).

-

Mobile Phase: 50 mM Phosphate Buffer (pH 2.5) / Methanol (95:5).

-

Note: Low pH is required to suppress ionization of the carboxylic acids for retention.

-

-

Detection: UV at 210 nm (End absorption of carbonyls).

-

Retention: The salt and free acid will elute at the same time in buffered media; this method tests for organic impurities (e.g., fumaric acid, maleic acid).

References

-

Benali-Cherif, R., et al. (2014).[1][2] "A comparative study of two polymorphs of L-aspartic acid hydrochloride." Acta Crystallographica Section C: Structural Chemistry, 70(7), 689-692.[1]

-

National Center for Biotechnology Information. (2025). "PubChem Compound Summary for CID 5960, Aspartic Acid." PubChem.

-

Sigma-Aldrich. (2025). "L-Aspartic acid Safety Data Sheet." Merck KGaA.

-

Yalkowsky, S.H., et al. (2010). "Handbook of Aqueous Solubility Data." CRC Press.[3] (Data utilized for solubility comparison).

Sources

- 1. A comparative study of two polymorphs of L-aspartic acid hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. L-Aspartic Acid | C4H7NO4 | CID 5960 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. EP0127940A2 - Process for preparing L-aspartic acid - Google Patents [patents.google.com]

- 5. US6280980B1 - Process for the production of L-aspartic acid - Google Patents [patents.google.com]

- 6. lobachemie.com [lobachemie.com]

- 7. L-Aspartic Acid SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]

Synthesis Pathway and Downstream Processing of L-Aspartic Acid Hydrochloride: A Technical Guide

Executive Summary

L-Aspartic acid hydrochloride (

Mechanistic Pathway & Causality

The synthesis of L-aspartic acid hydrochloride is a two-phase chemo-enzymatic process designed to maximize enantiomeric excess and overall yield.

Phase 1: Biocatalytic Amination

The most efficient and industrially favored upstream route utilizes the enzyme L-aspartate ammonia-lyase (L-aspartase). This biocatalyst drives the reversible, one-step asymmetric addition of ammonia across the double bond of fumaric acid to yield L-aspartic acid [1].

-

Causality of Enzyme Selection: The reaction proceeds via a highly specific carbanion mechanism, ensuring 100% L-enantiomer selectivity [2]. This stereospecificity is non-negotiable for pharmaceutical applications, as the D-enantiomer is biologically inactive in standard protein synthesis pathways and can cause off-target endocrine effects.

Phase 2: Acidification and Salt Formation

L-Aspartic acid has an isoelectric point (pI) of 2.77 [3]. At this pH, the molecule exists as a zwitterion with minimal aqueous solubility.

-

Causality of pH Modulation: To form the hydrochloride salt, the zwitterionic L-aspartic acid must be fully protonated. By adding concentrated hydrochloric acid (HCl) and driving the pH significantly below the pI, the amine group remains protonated (

) and the carboxylate groups become fully protonated ( -

Thermodynamic Considerations & Polymorphism: The solubility of the resulting L-aspartic acid hydrochloride salt is highly temperature-dependent. By elevating the temperature to 60–80°C during HCl addition and subsequently controlling the cooling rate, supersaturation is achieved. This controlled thermodynamic gradient prevents the formation of hedgehog-like microcrystal impurities and promotes the growth of the stable orthorhombic polymorph, which exhibits superior charge transfer and structural stability compared to its triclinic counterpart [4, 5].

Visualizations

Fig 1: Chemo-enzymatic synthesis pathway of L-Aspartic Acid HCl from Fumaric Acid.

Fig 2: Step-by-step downstream processing workflow for L-Aspartic Acid HCl isolation.

Experimental Protocols (Self-Validating System)

To ensure high trustworthiness and reproducibility, the following protocol integrates in-process analytical controls, creating a self-validating workflow.

Protocol A: Biocatalytic Synthesis of L-Aspartic Acid

-

Substrate Preparation: Prepare a 1.0 M solution of ammonium fumarate in deionized water. Adjust the pH to 8.5 using aqueous ammonia. Rationale: pH 8.5 is the optimal thermodynamic window for L-aspartase stability and activity.

-

Bioconversion: Introduce immobilized L-aspartase (or whole-cell E. coli expressing the enzyme). Incubate the bioreactor at 37°C with mild mechanical agitation for 24 hours.

-

In-Process Validation (Self-Correction): Extract a 1 mL aliquot and verify complete conversion via HPLC (UV detection at

= 205 nm). The reaction is deemed complete when the fumarate peak diminishes and the L-aspartic acid peak stabilizes at a retention time of approximately 6.1 minutes [4]. -

Filtration: Filter out the biocatalyst matrix to obtain a clear conversion solution containing ammonium L-aspartate.

Protocol B: Acidification and Hydrochloride Crystallization

-

Crude Isoelectric Precipitation: Gradually add 1 mol/L HCl to the conversion solution under continuous stirring until the pH reaches exactly 2.8. Hold the solution at 5°C overnight to precipitate crude L-aspartic acid zwitterions [3]. Filter and wash the precipitate with distilled water.

-

Salt Formation: Resuspend the crude L-aspartic acid in a minimal volume of distilled water. Add 37% concentrated HCl in a 1:1.05 molar ratio (amino acid to HCl). Heat the mixture to 60–80°C under continuous stirring until complete dissolution is achieved [4].

-

Controlled Crystallization: Slowly cool the saturated solution to 5°C at a rate of 0.5°C/min and hold overnight. Rationale: Rapid cooling forces premature nucleation, leading to solvent entrapment and polymorphic instability. Slow cooling guarantees the formation of high-purity orthorhombic crystals.

-

Isolation & Validation: Isolate the crystals via vacuum filtration. Wash with a small volume of ice-cold ethanol to remove residual moisture and unreacted HCl. Dry under vacuum at 85°C [3]. Validate the final chloride concentration using Mohr's titration method to ensure a perfect 1:1 stoichiometric ratio of amino acid to hydrochloride [4].

Quantitative Data & Yields

The following table summarizes the critical process parameters, required analytical validations, and expected yields across both synthesis phases.

| Parameter | Bioconversion Phase | Crystallization Phase |

| Temperature Profile | 37°C (Isothermal) | 60–80°C (Dissolution) |

| pH Control | 8.5 (Optimal enzyme activity) | 2.8 (Isoelectric precipitation) |

| Stoichiometric Ratio | 1:1 (Fumarate : Ammonia) | 1:1.05 (L-Aspartic Acid : HCl) |

| Validation Metric | HPLC Retention Time (~6.1 min) | Mohr's Titration for Chloride Concentration |

| Expected Yield | > 95% (Conversion rate) | 85–90% (Post-vacuum drying) |

| Primary Impurity Risk | Unreacted Fumaric Acid | Triclinic polymorphs / Hedgehog microcrystals |

References

- Sweet Dreams (Are Made of This)

- Source: nih.

- Source: atamanchemicals.

- Source: ru.

- Source: researchgate.

The Selective Excitatory Signal: Mechanism of Action of (S)-2-Aminosuccinic Acid

Executive Summary

(S)-2-Aminosuccinic acid, systematically known as L-Aspartate , is a canonical amino acid that functions as a major excitatory neurotransmitter in the mammalian central nervous system (CNS). While often overshadowed by L-Glutamate, L-Aspartate possesses a distinct pharmacological profile that differentiates its physiological role.

Unlike Glutamate, which activates a broad spectrum of ionotropic receptors (AMPA, Kainate, NMDA), L-Aspartate is a highly selective agonist for N-methyl-D-aspartate (NMDA) receptors with negligible affinity for AMPA receptors. This selectivity positions L-Aspartate not as a primary initiator of fast synaptic transmission, but as a critical modulator of synaptic plasticity and calcium-dependent signaling. This guide details the molecular mechanism, vesicular transport via Sialin (SLC17A5), and protocols for experimental validation.

Molecular Identity & Structural Pharmacology

Chemical Identity: (S)-2-Aminosuccinic acid Common Name: L-Aspartic Acid / L-Aspartate CAS Registry Number: 56-84-8

In the physiological pH of the CNS (7.4), the molecule exists primarily as the dicarboxylate anion, L-Aspartate .

The Glutamate vs. Aspartate Distinction

The structural difference of a single methylene group (

| Feature | L-Glutamate | L-Aspartate |

| Carbon Chain Length | 5 Carbons | 4 Carbons |

| Vesicular Transporter | VGLUT1, VGLUT2, VGLUT3 | Sialin (SLC17A5) |

| NMDA Receptor | High Affinity Agonist ( | High Affinity Agonist |

| AMPA Receptor | High Affinity Agonist | Negligible Affinity |

| Reuptake | EAAT1-5 | EAAT1-5 |

Expert Insight: The lack of AMPA activation is the defining mechanistic feature of Aspartate. Synaptically released Aspartate cannot induce the rapid depolarization required to relieve the Magnesium (

The Vesicular Transport Enigma: SLC17A5 (Sialin)[1][2][3][4]

For decades, the mechanism of Aspartate storage was unknown because the canonical Vesicular Glutamate Transporters (VGLUTs) do not effectively transport Aspartate.

Recent definitive studies have identified Sialin (SLC17A5) as the Vesicular Aspartate Transporter (VEAT). Sialin was originally characterized as a lysosomal transporter, but in hippocampal neurons and pinealocytes, it localizes to synaptic vesicles.

Mechanism of Vesicular Loading[4]

-

Driving Force: Sialin utilizes the membrane potential (

) generated by the V-ATPase proton pump to drive Aspartate uptake into the vesicle. -

Dual Specificity: Unlike VGLUTs (which are Glutamate-specific), Sialin transports both Aspartate and Glutamate.

-

Exocytosis: Upon calcium influx, Sialin-containing vesicles fuse with the presynaptic membrane, releasing L-Aspartate into the cleft.

Synaptic Signaling Pathway

The following diagram illustrates the specific pathway of L-Aspartate transmission, highlighting the Sialin-dependent release and NMDA-selective binding.

Figure 1: The Aspartate Signaling Pathway. Note the lack of AMPA receptor activation, distinguishing it from Glutamatergic transmission.

Experimental Methodologies

To study (S)-2-Aminosuccinic acid as a neurotransmitter, researchers must distinguish it from Glutamate and metabolic Aspartate pools.

Protocol: HPLC-FLD Detection of Released Aspartate

Because amino acids lack natural fluorescence, pre-column derivatization is required. The OPA-Mercaptoethanol method is the gold standard for primary amines.

Objective: Quantify extracellular L-Aspartate levels in microdialysate or supernatant.

Reagents

-

Derivatization Reagent: 20 mg o-Phthaldialdehyde (OPA) dissolved in 0.5 mL Methanol + 4.5 mL Borate Buffer (0.1 M, pH 9.5) + 20 µL 2-Mercaptoethanol.

-

Mobile Phase A: 0.05 M Sodium Acetate (pH 5.9) + 1% Tetrahydrofuran (THF).

-

Mobile Phase B: 100% Methanol or Acetonitrile.

Workflow Step-by-Step

-

Sample Collection: Collect microdialysate or cell supernatant. Critical: Add 1 µM EAAT inhibitor (e.g., TBOA) to prevent immediate reuptake during collection.

-

Derivatization: Mix 20 µL Sample + 20 µL OPA Reagent. Incubate for exactly 60 seconds at 4°C. (Reaction is unstable; automated injection is recommended).

-

Separation: Inject onto a C18 Reverse-Phase Column (

, -

Elution: Gradient elution (0% B to 100% B over 20 mins).

-

Aspartate typically elutes before Glutamate due to higher polarity.

-

-

Detection: Fluorescence Detector (FLD).

Figure 2: HPLC-FLD Workflow for separating L-Aspartate from L-Glutamate.

Therapeutic Implications

Understanding the "silent" nature of Aspartate transmission opens specific drug development avenues:

-

Ischemia & Excitotoxicity: In ischemic stroke, massive release of Glutamate and Aspartate occurs. While Glutamate causes rapid cell death via AMPA/NMDA overactivation, Aspartate specifically targets NMDA receptors. Selective antagonists that block the Aspartate-binding pocket (if structurally distinct from Glutamate's) could reduce excitotoxicity without blocking fast AMPA transmission, potentially preserving basic neuronal function while halting cell death.

-

Sialin Inhibitors: Targeting SLC17A5 could selectively deplete vesicular Aspartate pools, offering a novel way to modulate NMDA-dependent plasticity without affecting VGLUT-dependent transmission.

References

-

Miyaji, T., et al. (2008). "Identification of a vesicular aspartate transporter."[4] Proceedings of the National Academy of Sciences (PNAS), 105(33), 11720–11724.

-

[5]

-

-

Curras, A. A., & Dingledine, R. (1992). "Selectivity of amino acid transmitters acting at N-methyl-D-aspartate and AMPA receptors." Molecular Pharmacology, 41(3), 520–526.

-

Rabouan, S., et al. (2003). "Validation of HPLC Analysis of Aspartate and Glutamate Neurotransmitters Following o-Phthaldialdehyde-Mercaptoethanol Derivatization."[1][3] Journal of Liquid Chromatography & Related Technologies, 26(11), 1797–1808.[3]

-

Moriyama, Y., & Omote, H. (2008). "Vesicular exocytosis of aspartate." Biological & Pharmaceutical Bulletin, 31(10), 1844-1846.

Sources

Foreword: Navigating the Solubility Landscape of an Essential Amino Acid Derivative

An In-depth Technical Guide to the Solubility of L-Aspartic Acid Hydrochloride

For researchers, scientists, and drug development professionals, a precise understanding of a compound's solubility is not merely a data point; it is the bedrock of formulation, bioavailability, and ultimately, therapeutic efficacy. L-Aspartic acid, a fundamental building block in countless biological processes, is often utilized in its hydrochloride salt form to enhance its physicochemical properties. However, specific, quantitative solubility data for L-Aspartic acid hydrochloride is notably sparse in readily accessible literature.

This guide, therefore, deviates from a simple data sheet. It is structured to provide a deeper, more functional understanding for the practicing scientist. We will begin by establishing the critical physicochemical principles that govern the solubility of L-Aspartic acid, leveraging its known pKa values. We will then present the established solubility data for the parent L-Aspartic acid as a foundational baseline. Most importantly, this document provides a robust, field-proven experimental protocol for the precise determination of L-Aspartic acid hydrochloride's solubility in any aqueous or organic solvent system. This approach empowers researchers to generate their own high-quality data, tailored to their specific formulation and experimental needs.

Core Physicochemical Principles: From Zwitterion to Hydrochloride Salt

The profound difference in solubility between L-Aspartic acid and its hydrochloride salt is rooted in its molecular structure and its behavior as a polyprotic acid. L-Aspartic acid possesses three ionizable groups: the α-carboxyl group, the side-chain carboxyl group, and the α-amino group.

-

L-Aspartic Acid (Zwitterionic Form): In solid form and near its isoelectric point (pI ≈ 2.77), L-Aspartic acid exists as a zwitterion.[1] In this state, the amino group is protonated (-NH3+) and one of the carboxyl groups is deprotonated (-COO⁻). This intramolecular salt formation results in a strong, stable crystal lattice with high lattice energy, which contributes to its relatively low water solubility.

-

L-Aspartic Acid Hydrochloride: The hydrochloride salt is formed by reacting L-Aspartic acid with hydrochloric acid. In this form, the amino group remains protonated (-NH3+), and both carboxyl groups are fully protonated (-COOH). The presence of the chloride counter-ion balances the positive charge. This disruption of the zwitterionic structure is key to its altered solubility profile.

The ionization state of the molecule in solution is dictated by the pH and the pKa values of its functional groups.

| Property | Value | Reference |

| Molecular Formula | C₄H₇NO₄·HCl | [2] |

| Molecular Weight | 169.56 g/mol | [2] |

| pKa Values (of parent acid) | ||

| pKa₁ (α-carboxyl) | ~1.99 | [3] |

| pKa₂ (side-chain carboxyl) | ~3.90 | [3] |

| pKa₃ (α-amino) | ~9.90 | [3] |

These pKa values are fundamental to predicting how the molecule will behave in a solution of a given pH. The Henderson-Hasselbalch equation provides the theoretical framework for understanding this pH-dependent solubility.[4]

Caption: Dominant ionic species of L-Aspartic acid at various pH ranges.

Aqueous Solubility Profile

L-Aspartic Acid (Baseline Data)

L-Aspartic acid itself is characterized as slightly soluble in water. Its solubility is temperature-dependent, increasing as the temperature rises.

| Temperature | Solubility in Water ( g/100 mL) | Reference(s) |

| 20 °C | ~0.45 | [5] |

| 25 °C | ~0.5 | [1] |

| Boiling Water | Soluble | [1] |

L-Aspartic Acid Hydrochloride (Theoretical Profile and Expected Behavior)

Causality behind Increased Solubility:

-

Protonation and Charge: When L-Aspartic acid hydrochloride is dissolved in water, it fully dissociates. The resulting environment is acidic, ensuring that the L-Aspartic acid molecule exists predominantly in its fully protonated, cationic form (see diagram above). This positively charged species has much stronger and more favorable dipole interactions with polar water molecules than the zwitterion, whose net-zero charge and strong internal ionic bonds limit its interaction with the solvent. For ionizable drugs, solubility is lowest at the isoelectric point and increases as the pH moves away from the pI, into regions where a charged species dominates.[6]

-

Disruption of Crystal Lattice: The presence of the chloride counter-ion prevents the formation of the highly stable zwitterionic crystal lattice. The energy required to break apart the L-Aspartic acid hydrochloride crystal (lattice energy) is considerably lower than that of the zwitterionic crystal, making it easier for water molecules to solvate the individual ions.

Caption: Conceptual pH-solubility profiles comparing L-Aspartic acid and its hydrochloride salt.

Solubility in Organic Solvents

L-Aspartic Acid (Baseline Data)

The zwitterionic nature of L-Aspartic acid makes it poorly soluble in most organic solvents.

L-Aspartic Acid Hydrochloride (Expected Behavior)

The hydrochloride salt form is expected to show improved solubility in polar organic solvents, particularly polar protic solvents like alcohols.

Causality behind Increased Solubility: The reasoning is analogous to its behavior in water. As a salt, L-Aspartic acid hydrochloride is no longer a zwitterion. This allows the polar functional groups (-COOH, -NH3+) to interact more effectively with polar solvent molecules like methanol and ethanol through hydrogen bonding and dipole-dipole interactions, without the overriding influence of the strong zwitterionic crystal lattice.

| Solvent | L-Aspartic Acid (Zwitterion) | L-Aspartic Acid Hydrochloride (Expected) |

| Polar Protic Solvents | ||

| Methanol, Ethanol | Very Low / Insoluble | Sparingly Soluble to Soluble |

| Polar Aprotic Solvents | ||

| DMSO, DMF | Very Low / Insoluble | Likely Sparingly Soluble |

| Non-Polar Solvents | ||

| Hexane, Toluene | Insoluble | Insoluble |

Experimental Protocol: Determination of Thermodynamic Solubility

For drug development and research applications, determining the equilibrium (or thermodynamic) solubility is critical. The "shake-flask" method is the gold-standard, reliable technique for this purpose.

Principle

An excess amount of the solid compound is agitated in a chosen solvent for a prolonged period, sufficient to allow the system to reach equilibrium between the dissolved and undissolved states. The resulting saturated solution is then carefully separated from the excess solid, and the concentration of the dissolved compound is measured using a suitable analytical technique.

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Detailed Step-by-Step Methodology

Materials and Reagents:

-

L-Aspartic acid hydrochloride (as a crystalline solid)

-

Solvent of interest (e.g., deionized water, phosphate-buffered saline pH 7.4, ethanol)

-

Scintillation vials or glass test tubes with screw caps

-

Orbital shaker with temperature control

-

Syringes (1-5 mL)

-

Syringe filters (0.22 µm, ensure compatibility with solvent)

-

Analytical balance

-

Volumetric flasks and pipettes

-

HPLC system with UV detector

Procedure:

-

Preparation: Add an excess amount of L-Aspartic acid hydrochloride to a vial. "Excess" is critical; ensure a visible amount of undissolved solid remains at the end of the experiment. A starting point is to add ~20-50 mg to 1-2 mL of the solvent.

-

Equilibration: Seal the vials tightly and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and a consistent agitation speed (e.g., 150 rpm).

-

Time to Equilibrium: Allow the samples to shake for at least 24 hours to ensure equilibrium is reached. For crystalline compounds, 48 hours is often preferred to be certain.

-

Phase Separation (Critical Step):

-

Remove the vials from the shaker and let them stand for 30-60 minutes to allow the excess solid to sediment.

-

Carefully withdraw an aliquot of the supernatant using a syringe. Be cautious not to disturb the solid at the bottom.

-

Immediately attach a 0.22 µm syringe filter and dispense the solution into a clean vial. This step removes any remaining microscopic solid particles.

-

-

Sample Analysis:

-

Accurately dilute a known volume of the clear filtrate with the mobile phase to a concentration that falls within the linear range of the analytical method.

-

Analyze the diluted sample using the pre-developed HPLC method.

-

Analytical Quantification: HPLC-UV Method

A reversed-phase HPLC method is suitable for quantifying L-Aspartic acid. Since it lacks a strong chromophore, detection at low UV wavelengths is required.

-

Column: C18, e.g., 4.6 x 150 mm, 5 µm

-

Mobile Phase: An isocratic mobile phase of 25 mM potassium dihydrogen phosphate (pH adjusted to ~2.8) and acetonitrile (95:5 v/v) can be effective.

-

Flow Rate: 1.0 mL/min

-

Detection Wavelength: 200-210 nm

-

Quantification: Prepare a calibration curve using accurately weighed standards of L-Aspartic acid hydrochloride dissolved in the mobile phase. Calculate the concentration of the filtered sample based on this curve, remembering to account for the dilution factor.

Conclusion

The solubility of L-Aspartic acid hydrochloride is a critical parameter governed by fundamental physicochemical principles. While direct quantitative data in the public domain is limited, this guide has established the theoretical framework demonstrating its enhanced solubility over the parent L-Aspartic acid, particularly in aqueous media. The protonation of the molecule in the salt form is the primary driver for this improved solubility. For professionals in research and drug development, the provided gold-standard shake-flask protocol, coupled with a robust HPLC analytical method, offers a self-validating system to authoritatively determine the solubility of L-Aspartic acid hydrochloride under any required experimental conditions, ensuring accuracy and reliability in formulation and development endeavors.

References

-

PubChem. L-Aspartic Acid. National Center for Biotechnology Information. [Link]

-

Wikipedia. Aspartic acid. [Link]

-

SciELO. Effect of pH on weakly acidic and basic model drugs and determination of their ex vivo transdermal permeation routes. [Link]

-

FlexiPrep. Chemistry: Ionic Compounds: Henderson – Hassel Balch Equation and Solubility Equilibrium. [Link]

-

Course Hero. Exp. 11 The influence of pH on solubility in water Theory. [Link]

-

Ajinomoto Co., Inc. L-Aspartic Acid. [Link]

-

Ataman Kimya. L-ASPARTIC ACID. [Link]

-

Wikipedia. Aspartic acid. [Link]

-

Taylor & Francis Online. Crosstalk of physiological pH and chemical pKa under the umbrella of physiologically based pharmacokinetic modeling of drug absorption, distribution, metabolism, excretion, and toxicity. [Link]

-

RK.MD. Henderson-Hasselbalch Equation. [Link]

Sources

- 1. L-Aspartic acid | 56-84-8 [chemicalbook.com]

- 2. L -Aspartic acid amino acid 100mM 0.1 M HCl, analytical standard 17585-59-0 [sigmaaldrich.com]

- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 4. rk.md [rk.md]

- 5. L-Aspartic Acid | C4H7NO4 | CID 5960 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. ajiaminoscience.eu [ajiaminoscience.eu]

Advanced Material Safety & Handling Whitepaper: (S)-2-Aminosuccinic Acid Hydrochloride in Drug Development

Executive Summary

(S)-2-Aminosuccinic acid hydrochloride, universally recognized as L-Aspartic acid hydrochloride (CAS: 17585-59-0), is a fundamental chiral building block and intermediate in pharmaceutical synthesis, parenteral nutrition, and neurobiological research [1]. While standard Material Safety Data Sheets (MSDS) provide baseline regulatory compliance, they often lack the mechanistic depth required for advanced drug development. This whitepaper synthesizes physicochemical profiling, toxicological causality, and self-validating experimental workflows to provide researchers with an authoritative guide on the safe handling, stability, and formulation of this critical compound.

Physicochemical Profiling & Structural Dynamics

The selection of the hydrochloride salt of L-aspartic acid over its free-base form is a deliberate formulation strategy. The protonation of the

Table 1: Core Physicochemical & Safety Parameters

| Parameter | Specification / Data | Mechanistic Implication |

| Chemical Name | (S)-2-Aminosuccinic acid hydrochloride | Enantiopure L-isomer required for biological activity. |

| CAS Number | 17585-59-0 | Unique identifier for the HCl salt form [1]. |

| Molecular Formula | C | Contains a primary amine, two carboxylic acids, and an HCl counterion. |

| Molecular Weight | 169.56 g/mol | Low molecular weight facilitates rapid cellular uptake. |

| Solubility | Highly soluble in H | The HCl salt disrupts the zwitterionic lattice, enhancing hydration. |

| GHS Classification | Skin Irrit. 2 (H315), Eye Irrit. 2A (H319), STOT SE 3 (H335) | Hazards are primarily driven by the localized acidity of the dissociated HCl [2]. |

| Storage Temp | 2-8°C, desiccated | Prevents ambient moisture from inducing spontaneous hydrolysis or racemization [1]. |

Toxicological Mechanisms & Hazard Mitigation

A standard MSDS lists H315 (Causes skin irritation) and H319 (Causes serious eye irritation) without explaining the why. As an Application Scientist, understanding the causality of these hazards is critical for designing robust safety protocols.

The Causality of Irritation: When L-aspartic acid hydrochloride contacts mucosal membranes or perspiration on the skin, it rapidly dissolves. The dissociation of the hydrochloride salt locally drops the pH of the microenvironment to < 2.5. This sudden acidic shift denatures superficial epidermal proteins and induces hyperosmolar stress on corneal epithelial cells, triggering the inflammatory cascade responsible for the observed erythema and irritation.

Self-Validating Safety Protocol:

-

Engineering Controls: Weighing must be performed inside a Class II Biological Safety Cabinet (BSC) or a dedicated powder containment hood. Validation: Continuous inward airflow monitoring ensures no aerosolized micro-particles escape the primary containment zone.

-

PPE Causality: Nitrile gloves (double-gloved) and tightly sealed safety goggles are mandatory. Validation: Nitrile offers superior resistance to acidic permeation compared to latex. The use of pH-indicator strips on the outer glove surface post-handling can validate the absence of micro-spills.

Degradation Pathways & Stability

In aqueous solutions, particularly those subjected to thermal stress or extreme pH shifts, L-aspartic acid residues are highly susceptible to non-enzymatic degradation. Understanding these pathways is paramount for maintaining the efficacy of peptide-based drugs.

-

Isomerization and Racemization: L-aspartic acid can undergo a dehydration reaction to form a highly reactive cyclic succinimide intermediate . This intermediate is prone to hydrolysis, leading to a mixture of L-aspartic acid, D-aspartic acid, L-isoaspartic acid, and D-isoaspartic acid [4]. The formation of isoaspartic acid introduces a

-linkage into the peptide backbone, which can severely disrupt protein folding and biological activity [4]. -

Strecker Degradation: Under oxidative stress or in the presence of

-dicarbonyl compounds, L-aspartic acid undergoes Strecker degradation. This oxidative decarboxylation yields 3-oxopropionic acid (malonic semialdehyde), releasing ammonia and carbon dioxide in the process [5].

Caption: Primary degradation pathways of L-Aspartic Acid including succinimide intermediate and Strecker degradation.

Experimental Workflows: Self-Validating Formulation Protocol

To formulate a stable 0.5 M L-aspartic acid solution for parenteral or cell-culture applications, one must mitigate the risks of localized alkaline degradation during pH adjustment. The following step-by-step methodology incorporates self-validating checkpoints to ensure scientific integrity.

Step-by-Step Methodology:

-

Dissolution: Accurately weigh the required mass of L-aspartic acid hydrochloride. Dissolve in 80% of the final target volume using degassed, ultra-pure water (18.2 MΩ·cm) to minimize oxidative degradation.

-

Controlled Titration: Slowly titrate the highly acidic solution using 1 M NaOH. Causality: Rapid addition of concentrated base creates localized alkaline pockets (pH > 9) that dramatically accelerate the formation of the cyclic succinimide intermediate [4]. Continuous magnetic stirring at 300 RPM is required.

-

Validation Checkpoint A (pH Stability): Monitor the pH until it stabilizes at 6.5–7.0. If the pH drifts downward over 10 minutes, it indicates incomplete dissolution or buffer equilibration; wait until

pH < 0.02 per minute. -

Sterile Filtration: Filter the solution through a 0.22 µm Polyethersulfone (PES) membrane. Causality: PES is chosen for its low protein/amino acid binding characteristics and high flow rates.

-

Validation Checkpoint B (Purity Analysis): Pull a 1 mL aliquot for High-Performance Liquid Chromatography (HPLC-UV) analysis to confirm that the L-isoaspartic acid degradant is < 0.5% before final release [4].

-

Storage: Aliquot into amber glass vials, overlay with Argon gas to displace oxygen (preventing Strecker degradation), and store at 2-8°C [1].

Caption: Self-validating workflow for formulating stable L-Aspartic acid pharmaceutical solutions.

Conclusion

Handling (S)-2-Aminosuccinic acid hydrochloride requires an advanced understanding of its physicochemical behavior. By recognizing the causality behind its acidic irritation profile and its susceptibility to succinimide-mediated isomerization and Strecker degradation, researchers can implement rigorous, self-validating protocols that ensure both operator safety and the structural integrity of the final pharmaceutical product.

References

-

Title: L-Aspartic Acid | C4H7NO4 | CID 5960 Source: PubChem (National Institutes of Health) URL: [Link]

-

Title: Distinguishing D- and L-Aspartic and Isoaspartic Acids in Amyloid β Peptides with Ultrahigh Resolution Ion Mobility Spectrometry Source: PMC (National Institutes of Health) URL: [Link]

-

Title: Strecker degradation products of aspartic and glutamic acids and their amides Source: Czech Journal of Food Sciences URL: [Link]

Endogenous Function of L-Aspartate in the Central Nervous System: A Technical Guide

Executive Summary

While L-glutamate is universally recognized as the central nervous system’s (CNS) primary excitatory neurotransmitter, the endogenous role of its structural analog, L-aspartate, has historically been overshadowed. Operating at the intersection of cellular bioenergetics and synaptic transmission, L-aspartate acts as a highly specific, low-affinity neuromodulator. This whitepaper synthesizes current neurochemical, pharmacological, and analytical paradigms to provide researchers and drug development professionals with an authoritative framework for investigating L-aspartate's dual role as a metabolic hub and an excitatory signaling molecule.

Neurochemical Identity: Beyond a Metabolic Intermediate

L-Aspartate is a non-essential α-amino acid found ubiquitously throughout the mammalian brain. Traditionally viewed merely as a metabolic intermediate, modern neurochemical profiling reveals that1[1].

Unlike glutamate, which activates a broad spectrum of ionotropic and metabotropic receptors,2[2]. This specificity makes it a critical target for understanding fine-tuned synaptic plasticity and excitotoxicity.

Metabolic Compartmentalization: The Malate-Aspartate Shuttle

To understand L-aspartate's signaling capacity, one must first map its metabolic compartmentalization. The primary metabolic function of L-aspartate in the CNS is the recycling of reducing equivalents (NADH protons) between the cytoplasm and the mitochondrial matrix via the malate-aspartate shuttle (MAS).

This process is strictly regulated by Aspartate Aminotransferase (AST), which exists in two distinct isoforms:3[3]. GOT1 catalyzes the reversible conversion of L-aspartate and α-ketoglutarate into oxaloacetate and L-glutamate. By doing so,3[3].

L-Aspartate metabolism via GOT1/GOT2 in the malate-aspartate shuttle.

Receptor Pharmacology: NMDAR Binding Kinetics

The physiological impact of L-aspartate is heavily dictated by its binding kinetics. While it competes with glutamate for the same ligand-binding domain on the GluN2 subunit of the NMDA receptor, its affinity is significantly lower.4[4]. This lower affinity translates to a faster unbinding rate (shorter dwell time). Consequently,5[5].

Table 1: NMDA Receptor Agonist Binding Affinities

| Endogenous Ligand | Target Receptor Complex | EC50 (µM) | Physiological Role / Kinetic Impact |

| L-Glutamate | NMDA (GluN1/GluN2B) | 2.9 | Primary excitatory transmitter; prolonged channel opening. |

| D-Aspartate | NMDA (GluN1/GluN2B) | 10.0 | Endogenous neuromodulator; intermediate unbinding rate. |

| L-Aspartate | NMDA (GluN1/GluN2B) | 14.0 | Excitatory co-agonist; rapid EPSC decay, low desensitization. |

| NMDA | NMDA (GluN1/GluN2B) | 30.0 | Synthetic reference agonist; used for baseline mapping. |

Data aggregated from recombinant GluN1/GluN2B expression models[4][5].

Analytical Workflows: In Vivo Quantification

Quantifying L-aspartate in the CNS presents significant analytical challenges.6[6].

To achieve high-fidelity quantification, researchers must employ in vivo microdialysis coupled with pre-column derivatization and LC-MS/MS. Derivatization is a non-negotiable step; L-aspartate is highly polar and lacks a natural chromophore.7[7].

Workflow for in vivo quantification of L-Aspartate using microdialysis and LC-MS/MS.

Protocol 1: Self-Validating In Vivo Microdialysis & LC-MS/MS Workflow

Designed for absolute quantification of extracellular L-aspartate in freely moving murine models.

Step 1: Probe Calibration via Zero-Net-Flux Method

-

Action: Perfuse artificial cerebrospinal fluid (aCSF) containing varying known concentrations of L-aspartate through the microdialysis probe. Plot the net change in concentration (C_in - C_out) against the perfused concentration (C_in).

-

Causality: Standard in vitro recovery metrics fail to account for tissue tortuosity and active cellular reuptake. The zero-net-flux method calculates the true extracellular concentration at the x-intercept (where C_in = C_out), providing a self-validating baseline.

Step 2: Microdialysis Sampling & Stabilization

-

Action: Implant the probe stereotaxically into the prefrontal cortex. Perfuse aCSF at a flow rate of 1.0 µL/min. Collect dialysate fractions (10-20 µL) into vials pre-spiked with 10 µL of 0.2 M trichloroacetic acid (TCA) and a heavy-isotope internal standard (e.g., ^13C_4-L-Aspartate).

-

Causality: 8[8]. The internal standard corrects for downstream matrix effects and ion suppression during MS analysis, ensuring the protocol is internally controlled.

Step 3: Pre-Column Derivatization

-

Action: Neutralize the TCA supernatant with NaOH. Add o-phthaldialdehyde (OPA) and N-acetyl-L-cysteine (NAC) to the sample. Incubate for 2 minutes at room temperature before immediate injection into the HPLC.

-

Causality: Derivatization converts the highly polar, invisible L-aspartate into a hydrophobic, fluorescent diastereomer. This allows for robust retention on a standard C18 reversed-phase column and facilitates chiral separation from D-aspartate.

Step 4: LC-MS/MS Multiple Reaction Monitoring (MRM)

-

Action: Elute the derivatized sample into a triple quadrupole mass spectrometer. Monitor specific precursor-to-product ion transitions for both the endogenous L-aspartate derivative and the ^13C_4 internal standard.

-

Causality: MRM provides absolute structural specificity. By calculating the peak area ratio of the endogenous analyte to the heavy internal standard, researchers eliminate variability caused by instrument drift, yielding highly reproducible fmol-level quantification.

Pathological Implications & Therapeutic Horizons

The precise regulation of L-aspartate is critical for maintaining neurological homeostasis. Dysregulation in the dopamine-aminotransferase system directly impacts L-aspartate levels.9[9].

From a drug development perspective, targeting the metabolic machinery of L-aspartate (such as GOT1/GOT2 inhibitors) or designing allosteric modulators that exploit L-aspartate's unique, low-affinity binding kinetics at the NMDA receptor presents a novel frontier. Such interventions could provide neuroprotection against glutamate-driven excitotoxicity without entirely blunting necessary excitatory neurotransmission.

References

1.[1] Aspartate in the Brain: A Review. National Library of Medicine (PMC). 2.[2] Neurotransmitters—Key Factors in Neurological and Neurodegenerative Disorders of the Central Nervous System. MDPI. 3.[3] GOT1 protein expression summary. The Human Protein Atlas. 4.[6] Liquid Chromatography-Tandem Mass Spectrometry in Studies of Neurotransmitters and Their Metabolites in the Brain. University of Helsinki. 5.[5] NMDA Channel Behavior Depends on Agonist Affinity. Journal of Neuroscience. 6.[8] Tandem Mass Tag-Based High-Resolution LC-MS/MS identifies free D-aspartate-induced expression. bioRxiv. 7.[7] HPLC analysis of naturally occurring free d-amino acids in mammals. Ovid. 8.[9] The Neurometabolic Function of the Dopamine–Aminotransferase System. MDPI. 9.[4] Structure, Function, and Pharmacology of NMDA Receptor Channels. SciSpace.

Sources

- 1. Aspartate in the Brain: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. GOT1 protein expression summary - The Human Protein Atlas [proteinatlas.org]

- 4. scispace.com [scispace.com]

- 5. jneurosci.org [jneurosci.org]

- 6. Making sure you're not a bot! [helda.helsinki.fi]

- 7. ovid.com [ovid.com]

- 8. Tandem Mass Tag-Based High-Resolution LC-MS/MS identifies free D-aspartate-induced expression of proteins linked to schizophrenia and autism spectrum disorder | bioRxiv [biorxiv.org]

- 9. mdpi.com [mdpi.com]

commercial sources for non-animal derived L-Aspartic acid

[label="NAD L-Aspartic Acid\n(AOF

Enzymatic biosynthesis workflow for Non-Animal Derived L-Aspartic Acid.

Commercial Landscape & Sourcing Strategy

When selecting a commercial source for NAD L-Aspartic acid, drug development professionals must evaluate the material's compliance with pharmacopeial standards (EP, USP, JP) and its specific impurity profile. Biopharma applications require stringent control over endotoxins and trace metals, which can induce cellular stress or catalyze unwanted oxidative degradation of therapeutic proteins in downstream formulations.

Table 1: Key Commercial Sources of NAD L-Aspartic Acid

| Supplier | Product Line / Grade | Production Method | Purity (Assay) | Key Certifications & Specs |

| Sigma-Aldrich | Cell Culture Grade (A7219) | Enzymatic (NAD) | 98.5 – 101.0% | Meets EP/USP, Endotoxin Tested |

| Evonik Industries | REXIM® Pharma Grade | Fermentation/Enzymatic | ≥ 99.0% | AOF, cGMP, Low Endotoxin |

| Ajinomoto | PharmaGrade | Enzymatic (NAD) | 98.5 – 101.0% | EP/USP/JP, cGMP manufactured |

Quality Control & Analytical Validation Protocol

Even when sourcing from reputable suppliers, incoming raw materials must be validated to ensure they meet the Critical Quality Attributes (CQAs) for biopharmaceutical use. The following protocol outlines a self-validating system for confirming chiral purity and endotoxin limits.

Phase 1: Chiral Purity via HPLC

Causality Check: Confirming the absence of D-aspartic acid validates the biocatalytic origin of the material. Chemical adulteration or poor enzymatic specificity would present as a racemic shift.

-

Sample Preparation: Dissolve 50 mg of the NAD L-Aspartic acid sample in 50 mL of 0.1 M HCl to ensure complete solubilization (solubility in pure water is limited to ~0.4g/100g at 20°C) .

-

Derivatization: React the sample with o-phthalaldehyde (OPA) and a chiral thiol (e.g., N-isobutyryl-L-cysteine) to form fluorescent diastereomers, enhancing detection sensitivity.

-

Chromatographic Separation: Inject 10 µL onto a C18 reverse-phase column. Use a mobile phase of 50 mM sodium acetate buffer (pH 5.9) and methanol (gradient elution).

-

Detection & Analysis: Monitor fluorescence (Ex: 340 nm, Em: 450 nm). Calculate the enantiomeric excess (ee).

-

Acceptance Criteria: L-isomer > 99.5%, D-isomer < 0.5%.

-

Phase 2: Kinetic Chromogenic LAL Assay (Endotoxin Testing)

Causality Check: Amino acids naturally lower the pH of aqueous solutions. If unbuffered, this acidity will inhibit the Limulus Amebocyte Lysate (LAL) enzymatic cascade, leading to false-negative endotoxin readings. Dilution and buffering are critical mechanistic steps to ensure assay fidelity.

-

Buffer Preparation: Prepare a 50 mM Tris buffer using LAL Reagent Water (LRW). Adjust the pH to 7.4 using endotoxin-free NaOH.

-

Sample Dilution: Dilute the L-Aspartic acid sample 1:100 in the Tris buffer. This ensures the final mixture falls within the optimal pH range (6.0–8.0) required for the LAL enzyme cascade to function.

-

Spike Recovery (Self-Validation): Prepare a Positive Product Control (PPC) by spiking a known concentration of Control Standard Endotoxin (CSE) into the diluted sample. This step self-validates the assay by proving the sample matrix is not inhibiting the endotoxin detection.

-

Execution: Add 50 µL of the sample, PPC, and standard curve dilutions to a 96-well microplate. Add 50 µL of Kinetic Chromogenic LAL reagent to each well. Read absorbance at 405 nm continuously at 37°C for 60 minutes.

-

Data Interpretation: The PPC must show 50-200% recovery. If the PPC is valid, calculate the endotoxin concentration of the sample against the standard curve.

-

Acceptance Criteria: ≤ 0.05 EU/mg for cell culture applications.

-

References

-

Sweet Dreams (Are Made of This): A Review and Perspectives on Aspartic Acid Production Source: MDPI - Molecules URL:[Link]

An In-depth Technical Guide to the Biochemical Pathways Involving (S)-2-Aminosuccinic Acid (L-Aspartic Acid)

Prepared for Researchers, Scientists, and Drug Development Professionals

(S)-2-Aminosuccinic acid , more commonly known as L-aspartic acid or simply aspartate, is a non-essential amino acid that plays a central and multifaceted role in cellular metabolism.[1][2][3] Beyond its fundamental function as a building block for proteins, L-aspartic acid is a critical intermediate and precursor in a host of indispensable biochemical pathways.[2][4] This guide provides a detailed exploration of the core metabolic routes involving L-aspartic acid, offering insights into their mechanisms, regulation, and significance in both health and disease.

The Central Role of L-Aspartic Acid in Metabolism

L-aspartic acid is strategically positioned at the crossroads of carbohydrate and amino acid metabolism. Its biosynthesis is most often accomplished through the transamination of oxaloacetate, an intermediate of the tricarboxylic acid (TCA) cycle.[5] This direct link to the TCA cycle underscores its importance in cellular energy and intermediary metabolism.

Biosynthesis and Degradation

The primary route for L-aspartic acid synthesis is a reversible reaction catalyzed by aspartate aminotransferase (AST), which transfers an amino group from glutamate to oxaloacetate, yielding L-aspartic acid and α-ketoglutarate.[5] This reaction is vital for maintaining the balance between amino acid and carbohydrate pools within the cell.

Conversely, the degradation of L-aspartic acid can occur through several pathways. Transamination back to oxaloacetate is a common route, allowing its carbon skeleton to be utilized in the TCA cycle for energy production or for gluconeogenesis.[4][6] Additionally, in certain microorganisms, L-aspartate can be deaminated by aspartate ammonia-lyase to form fumarate.

Key Biochemical Pathways Involving L-Aspartic Acid

L-aspartic acid is a key player in several fundamental metabolic processes that are essential for cellular function and overall organismal homeostasis.

The Urea Cycle: A Critical Role in Nitrogen Disposal

The urea cycle is the primary pathway for the disposal of excess nitrogen in ureotelic organisms, including humans. L-aspartic acid serves as the donor of the second nitrogen atom in the synthesis of urea.[7] In a crucial step of the cycle, argininosuccinate synthetase catalyzes the condensation of citrulline and L-aspartic acid to form argininosuccinate.[8] Subsequently, argininosuccinate lyase cleaves this molecule into arginine and fumarate. The fumarate produced can then re-enter the TCA cycle, creating a link between the two pathways known as the aspartate-argininosuccinate shunt.[4][8]

Caption: Involvement of L-Aspartic Acid in the Urea Cycle.

Gluconeogenesis: A Pathway for Glucose Synthesis

Gluconeogenesis is the metabolic process of generating glucose from non-carbohydrate carbon substrates.[9] When lactate or amino acids are the primary substrates, oxaloacetate is a key intermediate. Since oxaloacetate cannot directly cross the inner mitochondrial membrane, it is converted to either malate or aspartate to be shuttled into the cytosol.[9][10] The transport of aspartate from the mitochondria to the cytosol, in exchange for glutamate via the aspartate-glutamate carrier (AGC), is a crucial step in gluconeogenesis, particularly when amino acids are the main precursors.[9][10] In the cytosol, aspartate is converted back to oxaloacetate by cytosolic aspartate aminotransferase, which can then be used for glucose synthesis.[9]

The Malate-Aspartate Shuttle: Transporting Reducing Equivalents

The malate-aspartate shuttle is a vital system for transferring reducing equivalents (in the form of NADH) produced during glycolysis in the cytosol into the mitochondria for oxidative phosphorylation.[11][12][13] This shuttle is essential because the inner mitochondrial membrane is impermeable to NADH.[11] The shuttle involves the interconversion of malate and oxaloacetate, and aspartate and α-ketoglutarate on both sides of the mitochondrial membrane.[11] Cytosolic malate dehydrogenase reduces oxaloacetate to malate, oxidizing NADH to NAD+. Malate is then transported into the mitochondria, where it is re-oxidized to oxaloacetate, reducing mitochondrial NAD+ to NADH. To complete the cycle, oxaloacetate is transaminated to aspartate, which is transported back to the cytosol.[11][12]

Caption: The Malate-Aspartate Shuttle.

Purine and Pyrimidine Synthesis: Building Blocks of Nucleic Acids

L-aspartic acid is a crucial precursor for the de novo synthesis of both purine and pyrimidine nucleotides.[14][15][16]

-

Purine Synthesis: Aspartate provides the N1 nitrogen atom of the purine ring.[14] Furthermore, in the conversion of inosine monophosphate (IMP) to adenosine monophosphate (AMP), aspartate donates its amino group in a two-step reaction.[14]

-

Pyrimidine Synthesis: The pyrimidine ring is synthesized first and then attached to ribose phosphate.[17] L-aspartic acid provides atoms N1, C4, C5, and C6 of the pyrimidine ring. The initial step involves the condensation of carbamoyl phosphate with aspartate, catalyzed by aspartate transcarbamoylase.[16][17]

L-Aspartic Acid as a Neurotransmitter

In the central nervous system, L-aspartic acid functions as an excitatory neurotransmitter, although its role is considered secondary to that of glutamate.[1][18][19] It stimulates NMDA receptors, contributing to synaptic transmission and neuronal excitation.[5][18] While the exact mechanisms of its release and reuptake are still being fully elucidated, its presence in high concentrations in the brain and its excitatory effects on neurons underscore its importance in neurotransmission.[18] However, some studies suggest that glutamate alone may be sufficient for activating NMDA receptors at certain synapses, indicating a more nuanced role for aspartate.[20][21]

Experimental Protocols for Studying L-Aspartic Acid Pathways

Investigating the intricate roles of L-aspartic acid in metabolism requires robust experimental methodologies. Below are outlines of key experimental protocols.

Measurement of Aspartate Aminotransferase (AST) Activity

Principle: The activity of AST is typically measured by coupling the transamination reaction to a dehydrogenase reaction that results in a change in absorbance of NADH.

Step-by-Step Methodology:

-

Reaction Mixture Preparation: Prepare a reaction buffer containing L-aspartic acid, α-ketoglutarate, and an excess of malate dehydrogenase (MDH) and NADH.

-

Sample Preparation: Prepare cell or tissue lysates.

-

Initiation of Reaction: Add the sample lysate to the reaction mixture. The AST in the sample will convert L-aspartic acid and α-ketoglutarate to oxaloacetate and glutamate.

-

Coupled Reaction: The oxaloacetate produced is immediately reduced to malate by MDH, with the concomitant oxidation of NADH to NAD+.

-

Spectrophotometric Measurement: Monitor the decrease in absorbance at 340 nm, which is proportional to the rate of NADH oxidation and thus to the AST activity.

-

Calculation: Calculate the enzyme activity based on the rate of change in absorbance and the molar extinction coefficient of NADH.

Metabolic Flux Analysis using Stable Isotope Tracers

Principle: Stable isotope-labeled substrates, such as ¹³C-glucose or ¹³C,¹⁵N-glutamine, are introduced into a cell culture or administered to an organism. The incorporation of these isotopes into L-aspartic acid and other metabolites is then traced using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.[22][23]

Step-by-Step Workflow:

-

Cell Culture and Labeling: Culture cells in a medium containing the stable isotope-labeled substrate for a defined period to allow for isotopic steady state to be reached.

-

Metabolite Extraction: Harvest the cells and rapidly quench metabolism. Extract intracellular metabolites.

-